Lafutidine

説明

Lafutidine is a second-generation histamine H2 receptor antagonist used primarily to treat gastrointestinal disorders such as gastric ulcers, duodenal ulcers, and gastritis . It is known for its multimodal mechanism of action, which includes gastroprotective activities . This compound is marketed in countries like South Korea, Japan, and India .

準備方法

Synthetic Routes and Reaction Conditions: Lafutidine can be synthesized through a multi-step process involving the reaction of hydroxylamine hydrochloride with sodium hydroxide to form an intermediate compound. This intermediate is then condensed with another compound to yield this compound . The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: In industrial settings, this compound is produced using advanced techniques such as ultra-performance liquid chromatography (UPLC) to ensure the stability and purity of the final product . The process involves the separation of this compound from its impurities using a gradient mode of elution with specific mobile phases .

化学反応の分析

Types of Reactions: Lafutidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include diammonium hydrogen phosphate, acetonitrile, and sodium hydroxide . The reaction conditions often involve specific temperatures and pH levels to optimize the reaction rates and yields.

Major Products Formed: The major products formed from these reactions include various intermediates that are further processed to yield this compound. The final product is a highly pure form of this compound, free from significant impurities .

科学的研究の応用

Treatment of Gastroesophageal Reflux Disease (GERD)

Lafutidine has been shown to provide rapid acid suppression, making it beneficial for patients experiencing GERD symptoms. In a comparative study, this compound demonstrated a quicker onset of action compared to lansoprazole, providing effective relief from heartburn and improving patient satisfaction scores .

Prevention of Gastric Lesions

This compound has been effective in preventing gastric lesions induced by various noxious agents, including nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin and loxoprofen. A randomized controlled trial indicated that this compound significantly reduced the incidence of gastric injuries compared to placebo .

Adjuvant Therapy in Cancer Treatment

In oncology, this compound has been studied as an adjuvant therapy during S-1 treatment for head and neck cancers. The results showed that patients taking this compound experienced reduced gastrointestinal disturbances, leading to higher completion rates of the S-1 regimen and improved progression-free survival (PFS) rates .

Case Study 1: this compound vs. Rabeprazole in Dyspepsia

A multicentric trial compared this compound (10 mg) with rabeprazole (20 mg) in patients with heartburn-dominant uninvestigated dyspepsia. The study concluded that this compound provided superior symptom relief after four weeks of treatment, with a significant difference in symptom resolution rates (70.71% for this compound vs. 25.26% for rabeprazole) .

Case Study 2: Gastroprotective Effects Against Ammonia-Induced Damage

A study investigating the gastroprotective effects of this compound found that it significantly accelerated recovery from ammonia-induced mucosal damage in animal models. The compound increased gastric mucosal blood flow in a dose-dependent manner, underscoring its protective role against chemical-induced injury .

Efficacy Data Table

作用機序

Lafutidine exerts its effects by preventing the secretion of gastric acid through its action on histamine H2 receptors . It also activates calcitonin gene-related peptide, which stimulates nitric oxide production and regulates gastric mucosal blood flow . Additionally, this compound increases somatostatin levels, leading to reduced gastric acid secretion, and inhibits neutrophil activation, preventing inflammation-related injuries .

類似化合物との比較

Lafutidine is often compared with other histamine H2 receptor antagonists such as famotidine and omeprazole. While famotidine is effective in healing reflux esophagitis, this compound has shown superior symptom relief and similar efficacy in clinical improvement . Omeprazole, a proton pump inhibitor, also shares similar therapeutic effects but operates through a different mechanism by inhibiting the proton pump in gastric parietal cells .

List of Similar Compounds:- Famotidine

- Omeprazole

- Ranitidine

- Cimetidine

This compound stands out due to its multimodal mechanism of action and its additional gastroprotective activities, making it a unique and valuable compound in the treatment of gastrointestinal disorders .

生物活性

Lafutidine is a novel histamine H2-receptor antagonist primarily developed for the treatment of gastric ulcers and gastroesophageal reflux disease (GERD). Its unique mechanism of action and biological activity have been the focus of various studies, demonstrating its potential benefits beyond traditional H2-receptor antagonists. This article provides a detailed overview of this compound's biological activity, including its effects on gastric acid secretion, mucosal protection, and gastrointestinal health.

This compound acts as an H2-receptor antagonist, inhibiting gastric acid secretion. Unlike other H2-receptor antagonists, this compound also stimulates the release of calcitonin gene-related peptide (CGRP) and somatostatin, which are crucial for maintaining gastric mucosal integrity and promoting mucosal blood flow. This dual action not only reduces acid secretion but also enhances gastroprotection.

Key Findings from Research Studies

- Acid Secretion Inhibition : this compound has been shown to significantly inhibit both daytime and nighttime gastric acid secretion. In a clinical study involving healthy volunteers, this compound administration led to elevated intragastric pH levels compared to controls, indicating effective acid suppression .

- Gastroprotective Effects : Research indicates that this compound enhances mucosal blood flow and promotes mucin production through stimulation of capsaicin-sensitive afferent neurons. This effect contributes to its gastroprotective properties, particularly in the context of chemotherapy-induced gastrointestinal damage .

- Clinical Efficacy in Dyspepsia : A randomized trial comparing this compound with pantoprazole for treating uninvestigated dyspepsia showed comparable efficacy in symptom relief. However, this compound demonstrated a higher rate of symptom resolution at four weeks .

- Effects on Intestinal Health : this compound has been reported to ameliorate indomethacin-induced intestinal damage in animal models, suggesting its potential role in managing intestinal inflammation and preserving the intestinal barrier .

Case Study 1: Gastrointestinal Toxicity Prevention

A study evaluated this compound’s effectiveness in reducing gastrointestinal toxicities during cancer treatment. Patients receiving chemotherapy reported significant reductions in mucosal damage when treated with this compound compared to controls. The study highlighted this compound's role in enhancing mucosal integrity and reducing gastrointestinal side effects associated with chemotherapy .

Case Study 2: Peripheral Neuropathy Management

In a randomized trial assessing the preventive effects of this compound on chemotherapy-induced peripheral neuropathy (CIPN), 45% of patients showed moderate improvement after treatment with this compound. Although the results did not demonstrate statistically superior outcomes compared to controls, they highlighted the potential for this compound to mitigate certain chemotherapy side effects .

Comparative Efficacy Table

特性

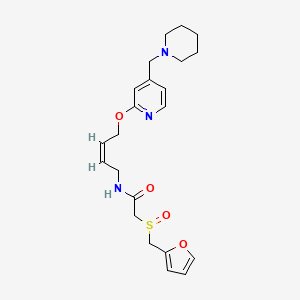

IUPAC Name |

2-(furan-2-ylmethylsulfinyl)-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26)/b5-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZQAVXSMUKBPD-DJWKRKHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C\CNC(=O)CS(=O)CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046434 | |

| Record name | Lafutidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118288-08-7, 206449-93-6 | |

| Record name | Lafutidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118288-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-Furanylmethyl)sulfinyl]-N-[(2Z)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206449-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lafutidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118288087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lafutidine [INN:JAN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206449936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lafutidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lafutidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAFUTIDINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49S4O7ADLC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lafutidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。